3'-Fluoro-4'-(trifluoromethyl)acetophenone
Overview
Description
3’-Fluoro-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F4O and a molecular weight of 206.14 g/mol . This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to an acetophenone core, which imparts unique chemical properties such as high stability and significant electron-withdrawing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Fluoro-4’-(trifluoromethyl)acetophenone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of fluoroanisole with acetic anhydride . Another method includes the fluorination of 4-methoxyacetophenone using manganese (IV) tetrafluoride formed in situ with manganese (IV) dioxide and pyridinium polyhydrogenofluoride under mild conditions .
Industrial Production Methods
Industrial production methods for 3’-Fluoro-4’-(trifluoromethyl)acetophenone typically involve large-scale Friedel-Crafts acylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts is also common to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluoro or trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
3’-Fluoro-4’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3’-Fluoro-4’-(trifluoromethyl)acetophenone exerts its effects involves its interaction with various molecular targets. The electron-withdrawing effects of the fluoro and trifluoromethyl groups can influence the reactivity and binding affinity of the compound with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4’-Fluoro-3’-(trifluoromethyl)acetophenone
- 4’-(Trifluoromethyl)acetophenone
- 2,2,2-Trifluoroacetophenone
Uniqueness
3’-Fluoro-4’-(trifluoromethyl)acetophenone is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the acetophenone core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQBONPKAOTSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372117 | |
Record name | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237761-81-8 | |
Record name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=237761-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 237761-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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